2,8-Dihydroxy-1-naphthaldehyde
CAS No.:
Cat. No.: VC15982372
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8O3 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 2,8-dihydroxynaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C11H8O3/c12-6-8-9(13)5-4-7-2-1-3-10(14)11(7)8/h1-6,13-14H |
| Standard InChI Key | UKIFYOKWIOOMJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=C(C=C2)O)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2,8-Dihydroxy-1-naphthaldehyde (CAS RN: 858457-19-9) has the molecular formula and a molecular weight of 188.18 g/mol . Its IUPAC name is 1-naphthalenecarboxaldehyde-2,8-diol, reflecting the positions of the hydroxyl (-OH) and aldehyde (-CHO) substituents on the naphthalene backbone. Key synonyms include:
-
2,8-Dihydroxy-1-naphthaldehyde
-
1-Naphthalenecarboxaldehyde, 2,8-dihydroxy-
The compound’s structure enables intramolecular hydrogen bonding between the aldehyde and adjacent hydroxyl groups, a feature that influences its reactivity and photophysical behavior .
Table 1: Fundamental chemical properties of 2,8-dihydroxy-1-naphthaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 188.18 g/mol | |
| CAS RN | 858457-19-9 | |
| Storage conditions | Refrigeration |
Synthesis and Purification
Purification Strategies
Purification of dihydroxynaphthaldehydes typically involves recrystallization from solvents like ethanol, ethyl acetate, or aqueous acetic acid . For 2,8-dihydroxy-1-naphthaldehyde, chromatographic techniques (e.g., silica gel column chromatography) may be required to isolate the pure compound due to the potential formation of regioisomeric byproducts.
Physicochemical Properties
Thermal and Solubility Characteristics
Data specific to 2,8-dihydroxy-1-naphthaldehyde are sparse, but inferences can be drawn from structurally similar compounds. For instance, 2-hydroxy-1-naphthaldehyde (CAS 708-06-5) exhibits a melting point of 76–80°C and solubility in chloroform and methanol . The additional hydroxyl group in 2,8-dihydroxy-1-naphthaldehyde likely enhances its polarity, increasing water solubility compared to mono-hydroxylated analogs. Experimental studies report that 2-hydroxy-1-naphthaldehyde dissolves in water at 40 g/L (20°C) , suggesting that the 2,8-isomer may exhibit comparable or greater aqueous solubility.
Spectroscopic Data
Infrared (IR) spectroscopy of related naphthaldehydes reveals characteristic peaks for hydroxyl (3200–3500 cm), aldehyde (≈2820 cm stretch, ≈1720 cm carbonyl), and aromatic C=C (≈1600 cm) groups . Nuclear magnetic resonance (NMR) spectra would show distinct signals for the aldehyde proton (δ ≈9.8–10.2 ppm) and aromatic protons influenced by substituent effects .
Applications and Functional Utility
Coordination Chemistry
Dihydroxynaphthaldehydes are widely employed as ligands in metal-organic frameworks (MOFs) and coordination complexes. The hydroxyl and aldehyde groups in 2,8-dihydroxy-1-naphthaldehyde can act as chelating sites for transition metals such as Fe, Cu, and Zn. For example, 2-hydroxy-1-naphthaldehyde forms Schiff base complexes with amines, which are utilized in catalysis and sensor applications . The 2,8-isomer’s divergent substitution pattern may enable novel coordination geometries or enhanced stability in acidic environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume